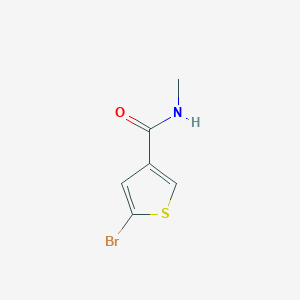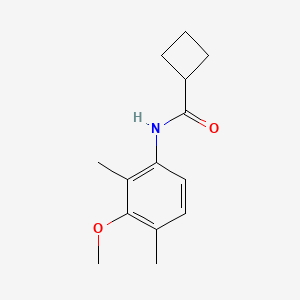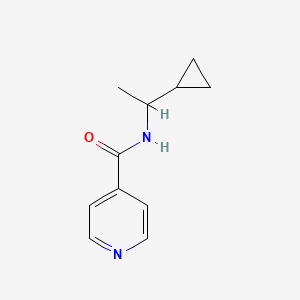
(4-chloro-1H-pyrrol-2-yl)-morpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chloro-1H-pyrrol-2-yl)-morpholin-4-ylmethanone, also known as CM1, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields. CM1 is a synthetic compound that belongs to the family of pyrrole derivatives.
作用機序
The mechanism of action of (4-chloro-1H-pyrrol-2-yl)-morpholin-4-ylmethanone is not fully understood, but it is believed to target multiple pathways involved in cell growth and survival. In cancer cells, this compound has been shown to induce cell cycle arrest by upregulating the expression of p21, a protein that inhibits cell cycle progression. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3, a protein that plays a key role in programmed cell death. In neurons, this compound has been shown to protect against oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth, induce cell cycle arrest, and promote apoptosis. In neurons, this compound has been shown to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects in various cell types, including macrophages and microglia.
実験室実験の利点と制限
One advantage of using (4-chloro-1H-pyrrol-2-yl)-morpholin-4-ylmethanone in lab experiments is its low toxicity, which makes it a safe compound to work with. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
将来の方向性
There are several future directions for research on (4-chloro-1H-pyrrol-2-yl)-morpholin-4-ylmethanone. One direction is to further investigate its potential as a drug candidate for various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound, which will help to determine its potential as a therapeutic agent.
合成法
The synthesis of (4-chloro-1H-pyrrol-2-yl)-morpholin-4-ylmethanone involves a series of chemical reactions. The starting material for the synthesis is 4-chloro-1H-pyrrole-2-carboxylic acid, which undergoes a reaction with thionyl chloride to form 4-chloro-1H-pyrrole-2-carbonyl chloride. The carbonyl chloride then reacts with morpholine to form this compound (this compound).
科学的研究の応用
(4-chloro-1H-pyrrol-2-yl)-morpholin-4-ylmethanone has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, this compound has been studied for its potential as a drug candidate for various diseases, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(4-chloro-1H-pyrrol-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h5-6,11H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYWIJUXRUWMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-2-chloro-5-methylsulfanylbenzamide](/img/structure/B7503064.png)



![2-[4-[[2-(Phenoxymethyl)benzoyl]amino]phenyl]acetic acid](/img/structure/B7503091.png)
![2-[4-[[2-[(2-Chlorophenyl)methoxy]benzoyl]amino]phenyl]acetic acid](/img/structure/B7503094.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7503104.png)
![2-[2-(2,3-dihydro-1H-indene-5-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid](/img/structure/B7503106.png)
![azetidin-1-yl-[1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone](/img/structure/B7503119.png)


methanone](/img/structure/B7503137.png)

